

The Pharmacological Profile of Catadegbrutinib: A Technical Guide

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Compound of Interest

Compound Name: Catadegbrutinib

Cat. No.: B15544302

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An In-depth Review for Researchers and Drug Development Professionals

Abstract

Catadegbrutinib (BGB-16673) is a novel, orally bioavailable, small molecule currently under investigation for the treatment of B-cell malignancies. Unlike traditional kinase inhibitors, **Catadegbrutinib** is a heterobifunctional protein degrader. It functions as a proteolysis-targeting chimera (PROTAC), a distinct mechanism of action that facilitates the targeted destruction of Bruton's Tyrosine Kinase (BTK). This technical guide provides a comprehensive overview of the pharmacological properties of **Catadegbrutinib**, summarizing its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and the methodologies of key experimental assays. All quantitative data from preclinical and clinical studies are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

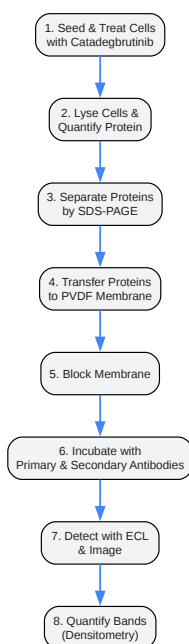
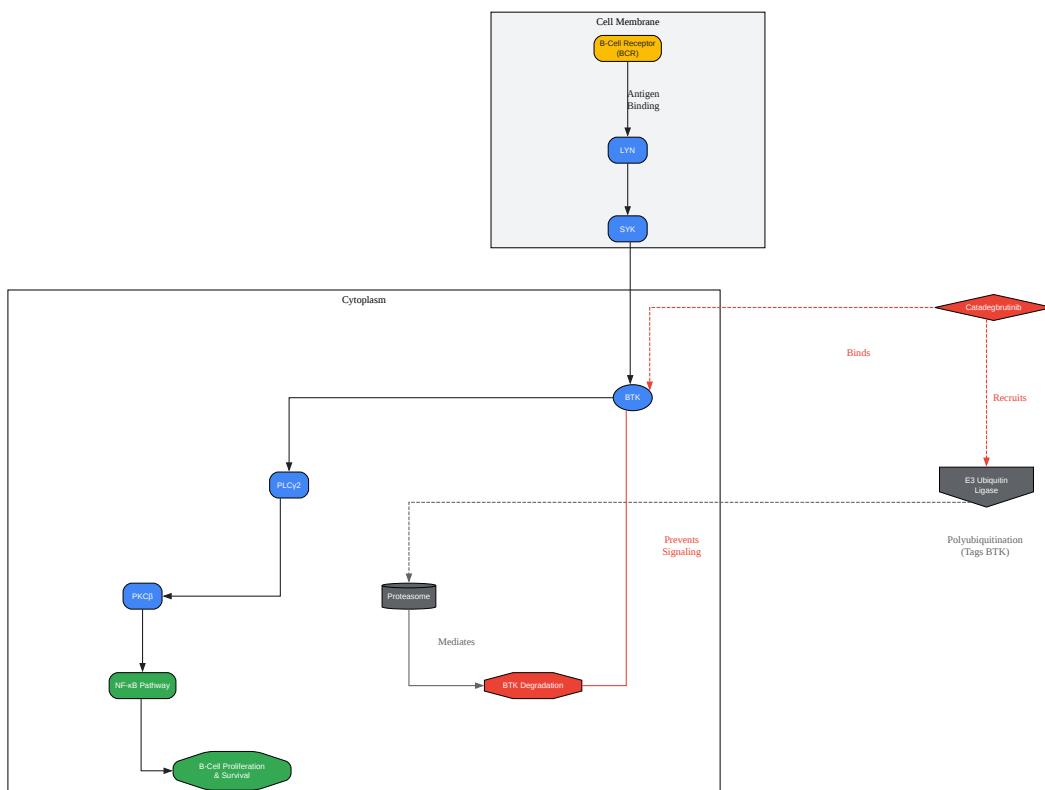
Introduction

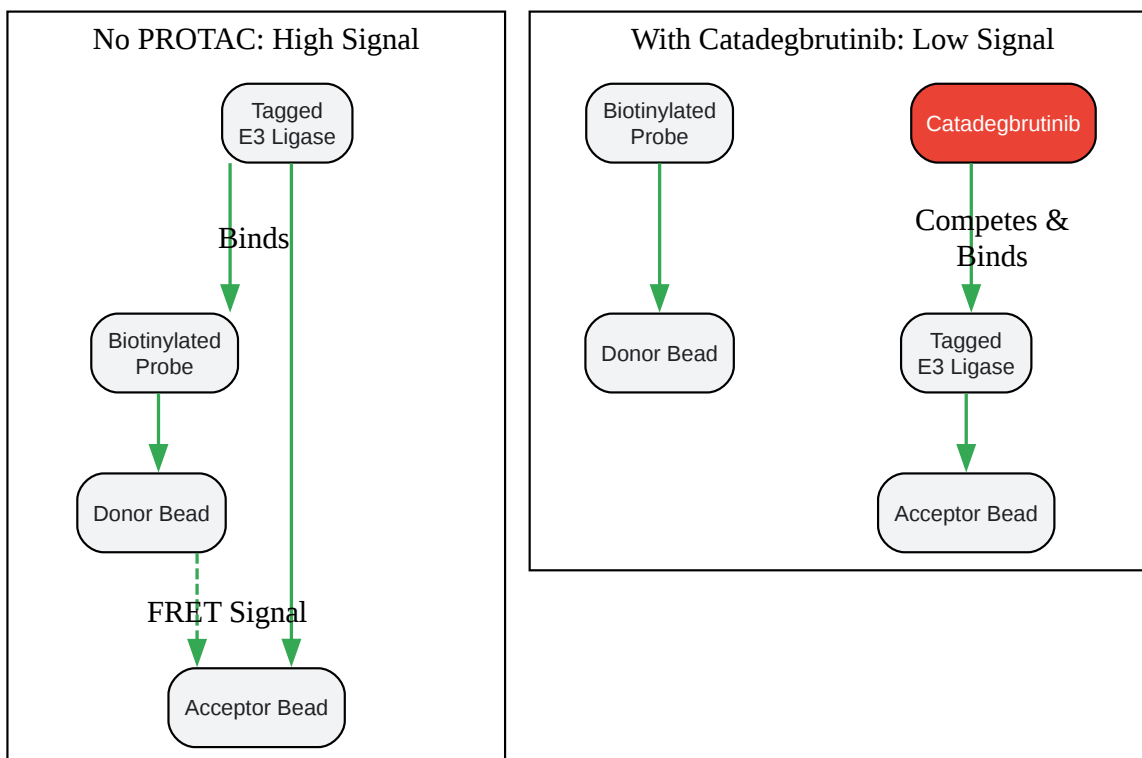
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in promoting B-cell proliferation, survival, and differentiation has made it a validated therapeutic target for a range of B-cell malignancies and autoimmune diseases. **Catadegbrutinib** represents a next-generation therapeutic approach, shifting from kinase inhibition to targeted protein degradation. As a PROTAC, it is designed to overcome resistance mechanisms associated with conventional BTK inhibitors. Clinical

investigations, such as the Phase 1/2 CaDAnCe-101 trial (NCT05006716), are evaluating its safety and efficacy in patients with relapsed or refractory B-cell cancers.[1][2]

Mechanism of Action: Targeted Protein Degradation

Catadegbrutinib operates as a BTK-targeting chimeric degradation activation compound (CDAC).[3] Its heterobifunctional structure consists of two key moieties connected by a linker: one binds to BTK, and the other recruits an E3 ubiquitin ligase. This dual binding brings BTK into close proximity with the E3 ligase, leading to the polyubiquitination of the BTK protein. The cell's natural disposal machinery, the proteasome, then recognizes and degrades the tagged BTK.[3] This event-driven, catalytic process allows a single molecule of **Catadegbrutinib** to trigger the destruction of multiple BTK protein copies, offering the potential for a more profound and durable suppression of the BCR signaling pathway compared to traditional occupancy-driven inhibitors.





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